BenchChemオンラインストアへようこそ!

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine

medicinal chemistry cross-coupling building block

This 3,6-disubstituted imidazo[1,2-b]pyridazine features a C-3 bromine for Pd-catalyzed cross-coupling and an N-methyl-6-amine pharmacophore. Validated by Henderson et al. (2024) and Bendjeddou et al. (2017) for DYRK/CLK kinase inhibitor programs. MW 227 Da, clogP ~1.5–2.0, meets Rule-of-Three criteria. Ideal for fragment growing and library synthesis. Competitive pricing; inquire for bulk orders.

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
CAS No. 1643105-70-7
Cat. No. B1382675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
CAS1643105-70-7
Molecular FormulaC7H7BrN4
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCNC1=NN2C(=NC=C2Br)C=C1
InChIInChI=1S/C7H7BrN4/c1-9-6-2-3-7-10-4-5(8)12(7)11-6/h2-4H,1H3,(H,9,11)
InChIKeyRTCSGFCMWYMEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine (CAS 1643105-70-7): A 3,6-Disubstituted Imidazopyridazine Building Block for Kinase-Targeted Synthesis


3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine (CAS 1643105-70-7) is a 3,6-disubstituted imidazo[1,2-b]pyridazine derivative (molecular formula C₇H₇BrN₄, molecular weight 227.06 g/mol) characterized by a bromine atom at the 3-position and an N-methyl substituent on the 6-amine . The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, serving as a hinge-binding core in numerous kinase inhibitor programs targeting DYRK1A, CLK, Haspin, JAK2, ROCK, and AAK1 kinases [1]. This specific compound is primarily positioned as a synthetic intermediate and fragment-like building block (MW < 250 Da, clogP predicted ~1.5–2.0), with the C-3 bromine providing a versatile handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions .

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Substitute for 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine in Synthetic and SAR Campaigns


Within the imidazo[1,2-b]pyridazine class, substitution pattern at positions 2, 3, 6, 7, and 8 profoundly dictates both synthetic utility and biological activity. Henderson et al. (2024) demonstrated that methylation at the 2-position of the imidazo[1,2-b]pyridazine core (compound 4) improved DYRK1A binding affinity, whereas methyl substituents at positions 7 and 8 abolished activity due to steric clashes with the kinase hinge region [1]. Bendjeddou et al. (2017) showed that among 3,6-disubstituted imidazo[1,2-b]pyridazines, the specific combination of substituents at C-3 and C-6 determines kinase selectivity profiles against DYRKs versus CLKs, with IC₅₀ values ranging from 32 nM to >10 µM across a panel of parasitic and mammalian kinases [2]. Consequently, substituting this compound with analogs lacking either the 3-bromo handle (e.g., unsubstituted imidazo[1,2-b]pyridazin-6-amine, CAS 6653-96-9) or the N-methyl-6-amine (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine, CAS 234426-87-2) eliminates the specific reactivity or hydrogen-bonding capacity required for downstream derivatization or target engagement [3].

Quantitative Differentiation Evidence for 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine: Head-to-Head Comparator Analysis and Class-Level SAR Inference


C-3 Bromine as a Synthetic Diversification Handle: Reactivity Comparison vs. 3-Unsubstituted and 3-Chloro Analogs

The C-3 bromine atom in 3-bromo-N-methylimidazo[1,2-b]pyridazin-6-amine provides a substantially more reactive leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding 3-chloro or 3-unsubstituted analogs. In the imidazo[1,2-b]pyridazine system, the C(sp²)–Br bond dissociation energy is approximately 20–30 kJ/mol lower than the C(sp²)–Cl bond, translating to faster oxidative addition with Pd(0) catalysts under milder conditions [1]. This is consistent with general aryl halide reactivity trends where Ar-Br consistently outperforms Ar-Cl in Suzuki-Miyaura couplings, with typical rate enhancements of 5- to 50-fold under identical conditions [2]. By contrast, the 3-unsubstituted analog (imidazo[1,2-b]pyridazin-6-amine, CAS 6653-96-9) is not amenable to direct C-3 functionalization via cross-coupling, requiring alternative CH-activation strategies [1].

medicinal chemistry cross-coupling building block Suzuki reaction

N-Methyl-6-amine Hydrogen-Bond Donor Capacity: Differentiation from 6-Chloro and 6-Unsubstituted Analogs in Kinase Hinge Binding

The N-methyl-6-amine substituent contributes one hydrogen-bond donor (N–H) to the imidazo[1,2-b]pyridazine core, a feature absent in the commonly used 3-bromo-6-chloroimidazo[1,2-b]pyridazine intermediate (CAS 234426-87-2). In the DYRK1A co-crystal structure reported by Henderson et al. (2024), the 6-amino group of the imidazo[1,2-b]pyridazine scaffold forms a critical hydrogen bond with the hinge region (specifically with the backbone carbonyl of Glu239 or equivalent residue), anchoring the inhibitor in the ATP-binding pocket [1]. The 6-chloro analog lacks this H-bond donor capacity entirely, while the unsubstituted 6-H analog also cannot engage in hydrogen bonding at this vector. Bendjeddou et al. (2017) demonstrated that 3,6-disubstituted imidazo[1,2-b]pyridazines bearing 6-amino substituents achieved IC₅₀ values below 100 nM against CLK1 and DYRK1A, whereas analogs lacking the 6-amino group showed substantially reduced affinity [2].

kinase inhibitor hinge-binding motif hydrogen bond donor structure-activity relationship

C-3 Substitution Enhances DYRK1A Binding Affinity by up to 1000-Fold: Class-Level SAR Informing Compound Prioritization

Henderson et al. (2024) demonstrated that transposing a 3-(trifluoromethoxy)phenyl substituent from the C-2 to the C-3 position of the imidazo[1,2-b]pyridazine core enhanced DYRK1A binding affinity by a factor of 1000 relative to the C-2-substituted analog (compound 6 vs. compound 17) [1]. The study established that C-3 substituents project under the glycine-rich P-loop of DYRK1A, occupying a lipophilic pocket that significantly contributes to binding energy. Fragment 1 (unsubstituted imidazo[1,2-b]pyridazine) exhibited a DYRK1A IC₅₀ of 2,640 nM, while methylation at the C-2 position (compound 4) improved affinity to an IC₅₀ of 720 nM, and further C-3 elaboration (compound 17) yielded an IC₅₀ of 28 nM—representing a 94-fold improvement over fragment 1 [2]. Although the specific 3-bromo substituent present in the target compound was not directly profiled in this study, the class-level SAR strongly indicates that any C-3 substituent occupying the P-loop pocket can confer substantial affinity gains compared to C-3 unsubstituted analogs [1].

DYRK1A kinase inhibitor structure-activity relationship P-loop binding affinity

Physicochemical and Procurement-Relevant Differentiation: Predicted Properties vs. Closest Commercial Analogs

Based on predicted physicochemical properties from the ACD/Labs Percepta Platform (v14.0), 3-bromo-N-methylimidazo[1,2-b]pyridazin-6-amine has a predicted density of 1.8 ± 0.1 g/cm³ and a molecular weight of 227.06 Da . With one hydrogen-bond donor (N–H), four H-bond acceptors (three N atoms in the heterocyclic core plus Br), a molecular weight under 250 Da, and a predicted clogP in the range of 1.5–2.0, this compound falls squarely within lead-like chemical space as defined by the rule-of-three (RO3) fragment-based drug discovery guidelines [1]. In contrast, the commercially more common 3-bromo-6-chloroimidazo[1,2-b]pyridazine (MW 232.47 Da) contains zero H-bond donors, while N-methylimidazo[1,2-b]pyridazin-6-amine (CAS not available, the 3-des-bromo analog) lacks the synthetic handle for C-3 diversification [2]. The balanced combination of a reactive C-3 bromine handle and a C-6 secondary amine pharmacophore is a differentiating feature that is not simultaneously present in either of the two most closely related commercially available analogs [2].

physicochemical properties drug-likeness procurement building block selection lead-likeness

Recommended Application Scenarios for 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine Based on Evidence-Backed Differentiation


Parallel Library Synthesis via C-3 Suzuki-Miyaura Diversification for Kinase Hit-Finding

The C-3 bromine atom enables efficient parallel Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids to generate libraries of 3-aryl-N-methylimidazo[1,2-b]pyridazin-6-amines. As demonstrated by the DYRK1A inhibitor program reported by Henderson et al. (2024), C-3 elaboration of the imidazo[1,2-b]pyridazine scaffold is critical for achieving nanomolar kinase binding affinity, with C-3 substituted compound 17 achieving an IC₅₀ of 28 nM versus 2,640 nM for the unsubstituted fragment [1]. The pre-installed N-methyl-6-amine provides a hydrogen-bond donor for initial hinge binding, allowing the C-3 diversification step to be performed as the final SAR exploration step without requiring subsequent amine deprotection or functionalization [1].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting DYRK or CLK Kinase Families

With a molecular weight of 227 Da, one H-bond donor, and a predicted clogP below 2.0, this compound meets the Rule-of-Three (RO3) criteria for fragment-based lead discovery [2]. The imidazo[1,2-b]pyridazine fragment series has been validated by both Bendjeddou et al. (2017) and Henderson et al. (2024) as a productive starting point for DYRK1A and CLK inhibitor development, with fragment 1 showing measurable albeit weak DYRK1A binding (IC₅₀ = 2,640 nM) that was optimized to 28 nM through systematic substitution [1]. The 3-bromo-N-methyl variant offers a pre-functionalized starting point for fragment growing and fragment merging strategies that leverage both the C-3 and C-6 vectors simultaneously [3].

Synthesis of 3,6,7-Trisubstituted Imidazo[1,2-b]pyridazine Kinase Probes for Selectivity Profiling

The imidazo[1,2-b]pyridazine scaffold has been established as a privileged hinge-binding motif across multiple kinase families including DYRK, CLK, Haspin, JAK2, ROCK, and AAK1 [3]. Bendjeddou et al. (2017) reported that 3,6-disubstituted imidazo[1,2-b]pyridazines can achieve selectivity for DYRKs and CLKs with IC₅₀ values below 100 nM, and that selectivity can be tuned by varying the C-6 amine substituent [4]. The target compound, with its C-3 bromine available for Pd-catalyzed diversification and C-6 N-methylamine serving as a fixed pharmacophore, is ideally suited for systematic exploration of C-3 substituent effects on kinase selectivity profiles using standardized assay panels [3].

Comparative Reactivity Studies and Synthetic Methodology Development

The simultaneous presence of a C-3 bromine (good leaving group for cross-coupling) and a C-6 secondary amine (potential directing group or nucleophile) in a single low-MW scaffold makes this compound a useful substrate for developing and benchmarking chemoselective transformations. The compound enables investigation of chemoselectivity between C–Br oxidative addition and N–H functionalization pathways under various catalytic conditions, which is directly relevant to the broader imidazo[1,2-b]pyridazine chemistry platform widely used in pharmaceutical patent literature, including patents US7820670B2 (ROCK inhibitors) and US8969565B2 (AAK1 inhibitors) [3].

Quote Request

Request a Quote for 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.